LY294002
Overview
Description
LY-294002 is a chemical compound known for its potent inhibitory effects on phosphoinositide 3-kinases (PI3Ks). It is a morpholine-containing compound with the chemical formula C19H17NO3 and a molecular weight of 307.34 g/mol . LY-294002 is widely used in scientific research due to its ability to inhibit various proteins and enzymes, making it a valuable tool in the study of cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-294002 involves the reaction of 2-chloro-4H-1-benzopyran-4-one with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain LY-294002 in high purity.
Industrial Production Methods
Industrial production of LY-294002 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
LY-294002 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine ring and the benzopyran moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize LY-294002 under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce LY-294002.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of LY-294002, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
LY-294002 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: LY-294002 is used as a chemical probe to study the inhibition of PI3Ks and other related enzymes. It helps researchers understand the role of these enzymes in various biochemical pathways.
Biology: In cell biology, LY-294002 is employed to investigate the signaling pathways involved in cell growth, proliferation, and survival. It is also used to study the effects of PI3K inhibition on cellular processes such as apoptosis and autophagy.
Medicine: LY-294002 has potential therapeutic applications in cancer research due to its ability to inhibit PI3Ks, which are often dysregulated in cancer cells. It is also used to study the effects of PI3K inhibition on other diseases such as diabetes and neurodegenerative disorders.
Industry: In the pharmaceutical industry, LY-294002 is used in drug discovery and development to identify and validate new therapeutic targets. .
Mechanism of Action
LY-294002 exerts its effects by inhibiting the activity of PI3Ks, which are enzymes involved in the phosphorylation of phosphoinositides. This inhibition disrupts the PI3K/Akt signaling pathway, leading to a decrease in cell survival and proliferation . LY-294002 binds to the ATP-binding site of PI3Ks, preventing the phosphorylation of downstream targets such as Akt. This results in the inhibition of various cellular processes, including cell growth, metabolism, and survival .
Comparison with Similar Compounds
LY-294002 is often compared with other PI3K inhibitors such as wortmannin and quercetin .
Wortmannin: Like LY-294002, wortmannin is a potent PI3K inhibitor. wortmannin acts irreversibly, whereas LY-294002 is a reversible inhibitor.
Quercetin: Quercetin is a natural flavonoid with PI3K inhibitory activity.
List of Similar Compounds
- Wortmannin
- Quercetin
- Pictilisib
- Idelalisib
- Buparlisib
LY-294002 stands out due to its reversible inhibition and high selectivity for PI3Ks, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
Record name | LY294002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-36-6 | |
Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-294002 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 154447-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | LY294002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-294002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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